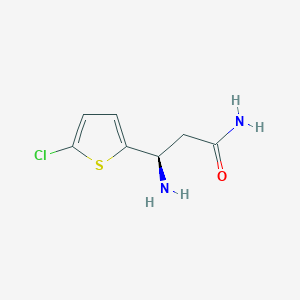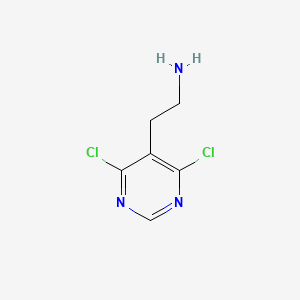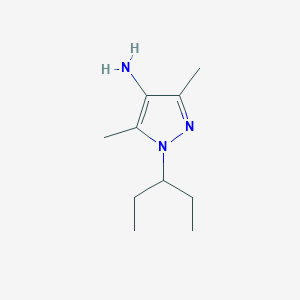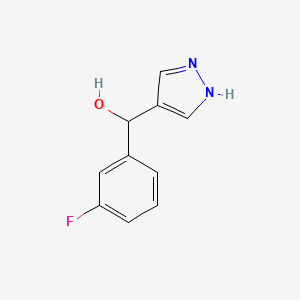![molecular formula C9H16N4O B13074431 1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13074431.png)
1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of 1,2,3-triazoles These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves the use of “click” chemistry, a powerful and versatile method for constructing 1,2,3-triazole rings. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the use of an azide and an alkyne as starting materials, which react in the presence of a copper(I) catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar click chemistry techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the triazole ring into other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced triazole compounds.
Applications De Recherche Scientifique
1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,3-Triazole: A basic triazole compound with similar chemical properties.
1-[2-(Oxan-2-yl)ethyl]-1H-1,2,3-triazol-4-amine: A closely related compound with a different oxan group position.
Uniqueness
1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine is unique due to the specific position of the oxan-4-yl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H16N4O |
|---|---|
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
1-[2-(oxan-4-yl)ethyl]triazol-4-amine |
InChI |
InChI=1S/C9H16N4O/c10-9-7-13(12-11-9)4-1-8-2-5-14-6-3-8/h7-8H,1-6,10H2 |
Clé InChI |
QTODEZPXZVRZLY-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1CCN2C=C(N=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B13074349.png)

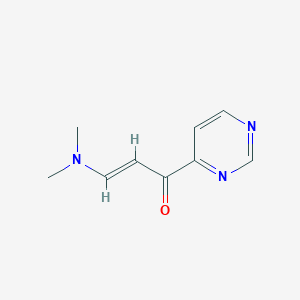
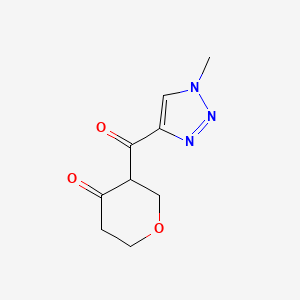



![3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13074386.png)

